
5-羟基-1-甲基吡咯烷-2-酮
描述
5-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as 5-HYDROXY-1-METHYL-2-PYRROLIDONE and 5-Hydroxy-N-methyl-2-pyrrolidone .
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one involves the use of N-methylpyrrolidinone in a catalytic cycle employing O2 and H2 in the presence of transition metal catalysts . When treated with O2 at 75 °C, N-methylpyrrolidinone is converted into the corresponding hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-methylpyrrolidin-2-one is characterized by a five-membered ring with a hydroxyl group and a carbonyl group . The InChI code for this compound is 1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 .Chemical Reactions Analysis
In the presence of O2, the amido alcohol intermediate, 5-hydroxy-1-methylpyrrolidin-2-one, undergoes rapid oxidation to N-methylsuccinimide . This reaction is part of a regenerative hydroperoxide system .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-1-methylpyrrolidin-2-one is 115.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .科学研究应用
Antioxidant Properties
5-HMP, derived from Tragia involucrata leaves, has demonstrated significant antioxidant properties . It inhibits free radicals with an IC50 value of 49.55 ± 0.75 μg/ml, comparable to that of l-ascorbic acid . This suggests its potential use in preventing oxidative stress-related diseases.
Cytotoxic Effects on Lung Cancer
The compound has shown a dose-dependent cytotoxicity on the lung cancer cell line A549, with an IC50 value of 30.00 ± 0.55 μg/ml . It also induced cell cycle arrest in A549 at S and G2/M phase, indicating its potential as a therapeutic agent against lung cancer.
Drug Binding Properties
5-HMP exhibits good drug binding properties on bovine serum albumin (BSA), with a binding constant of K 5-HMP = 2.8 ± 1.4 × 10^4 M^−1 and a corresponding binding free energy (ΔG) of -6.06 K.cal/mole . This high affinity towards BSA could enhance drug bioavailability and therapeutic efficacy.
Antimicrobial Activity
Pyrrolidinone derivatives, including 5-HMP, are known for their antimicrobial activity. They are considered promising scaffolds for developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria .
Anti-inflammatory Activity
The pyrrolidinone moiety, present in 5-HMP, is associated with anti-inflammatory effects. This biological property is essential for the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .
Antidepressant Activity
Compounds with the pyrrolidinone structure have been found to exhibit antidepressant activity. 5-HMP, as a pyrrolidinone derivative, may contribute to the synthesis of novel antidepressants .
安全和危害
未来方向
The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
属性
IUPAC Name |
5-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHYULORNYSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423780 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylpyrrolidin-2-one | |
CAS RN |
41194-00-7 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Hydroxy-1-methylpyrrolidin-2-one in the catalytic cycle described in the paper?
A1: 5-Hydroxy-1-methylpyrrolidin-2-one acts as a crucial intermediate in the catalytic cycle. [] The cycle begins with 5-hydroperoxy-1-methylpyrrolidin-2-one transferring an oxygen atom to a substrate (e.g., triphenylphosphine). This transfer generates 5-Hydroxy-1-methylpyrrolidin-2-one as a byproduct. In the presence of oxygen, this intermediate is rapidly oxidized back to the hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one, thereby completing the catalytic cycle. [] This regeneration of the hydroperoxide is essential for continuous substrate oxidation.
Q2: How is the formation of 5-Hydroxy-1-methylpyrrolidin-2-one confirmed in the research?
A2: The researchers studied the oxidation of triphenylphosphine (PPh3) to triphenylphosphine oxide (OPPh3) using the described catalytic system. [] They observed the formation of 5-Hydroxy-1-methylpyrrolidin-2-one alongside OPPh3, confirming its role as an intermediate in the oxygen atom transfer process from the hydroperoxide to the substrate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



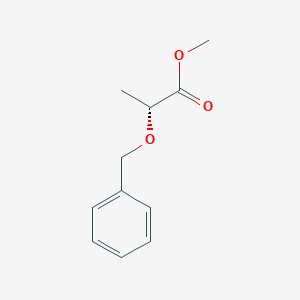

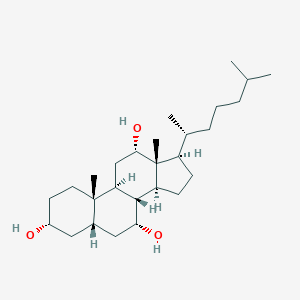

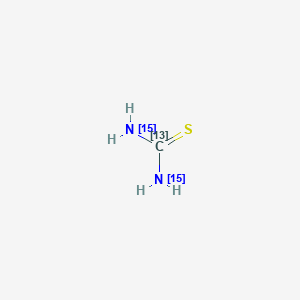


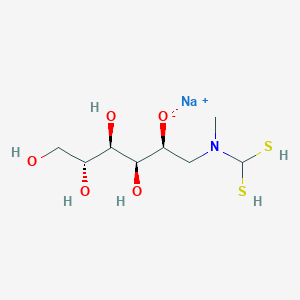
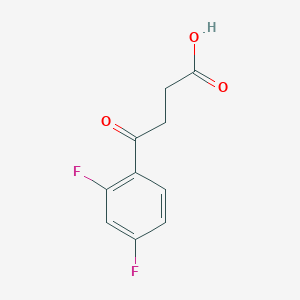
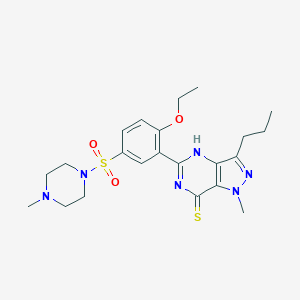
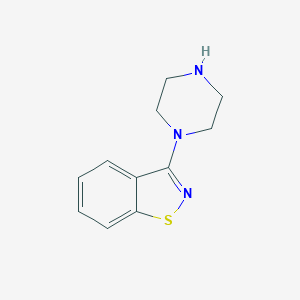

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)
